molecular formula C16H15ClN2O3 B12203987 Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate

Cat. No.: B12203987
M. Wt: 318.75 g/mol
InChI Key: AIXANSLGJSNSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a carbamate group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate typically involves the reaction of 2-chlorophenylamine with a suitable carbonyl compound, followed by the introduction of a carbamate group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate
  • Propyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate
  • Butyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate

Uniqueness

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate is unique due to its specific methyl group, which can influence its reactivity and biological activity. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

methyl N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]carbamate

InChI

InChI=1S/C16H15ClN2O3/c1-22-16(21)19-15(14(20)11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)17/h2-10,15,18H,1H3,(H,19,21)

InChI Key

AIXANSLGJSNSMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.